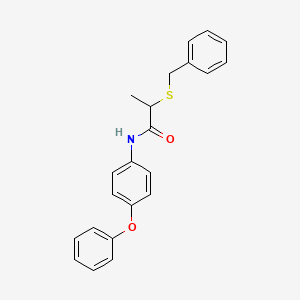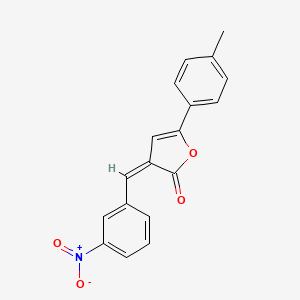![molecular formula C21H21N3O4 B5136230 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide, also known as MLN8054, is a chemical compound that has gained attention in the scientific community due to its potential use as an anticancer agent.
Mecanismo De Acción
3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from functioning properly, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide has been shown to have potent antitumor activity in preclinical studies. It induces cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide has limitations as well. It is a relatively new compound and its long-term safety and efficacy have not been fully established. Additionally, its synthesis method is complex and may not be easily reproducible in all labs.
Direcciones Futuras
There are several future directions for research on 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide. One area of focus could be on optimizing its synthesis method to make it more reproducible and scalable. Another area of research could be on developing 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide as a clinical candidate for cancer treatment. Further studies could also be conducted to investigate the long-term safety and efficacy of 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide. Additionally, 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide could be studied in combination with other anticancer agents to determine if it has synergistic effects.
Métodos De Síntesis
The synthesis of 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide involves a multi-step process that includes the use of various reagents and solvents. The starting material for the synthesis is 2-naphthoic acid, which is first converted into an acid chloride. This is then reacted with 3-(4-nitrophenyl)propylamine to form the amide intermediate. The final step involves the addition of methoxyamine to the amide intermediate to produce 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide.
Aplicaciones Científicas De Investigación
3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, a protein that is involved in cell division and is often overexpressed in cancer cells. 3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth in preclinical studies.
Propiedades
IUPAC Name |
3-methoxy-N-[3-(4-nitroanilino)propyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-20-14-16-6-3-2-5-15(16)13-19(20)21(25)23-12-4-11-22-17-7-9-18(10-8-17)24(26)27/h2-3,5-10,13-14,22H,4,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPBWRUTOFIZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCCCNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![1-(2-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136155.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)


![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)


![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)